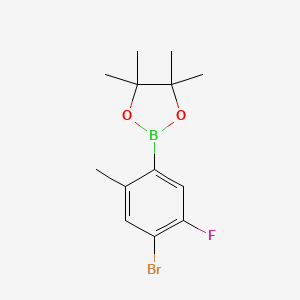

4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-(4-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXVNEZXEVTLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Procedure

In a typical protocol, pinacol (1.2 equivalents) is dissolved in diethyl ether (Et₂O), followed by the addition of the arylboronic acid (1 equivalent). The mixture is stirred at room temperature overnight, after which the solvent is removed under reduced pressure. The crude product is purified via flash column chromatography using a nonpolar solvent system (e.g., petroleum ether/ethyl acetate = 95:5).

Palladium-Catalyzed Borylation of Halogenated Arenes

The Miyaura borylation reaction offers a robust pathway to arylboronic esters by replacing a halogen atom (e.g., Br, I) with a boronate group. This method is particularly useful when the parent boronic acid is inaccessible or unstable.

Reaction Mechanism and Conditions

A halogenated arene (e.g., 4-bromo-5-fluoro-2-methylbromobenzene) is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., (dppf)PdCl₂) and a base (e.g., Et₃N) in 1,4-dioxane. The reaction is typically conducted under reflux (120°C) for 12–24 hours.

Example Protocol:

Adaptation for Target Synthesis

Applying this methodology to 4-bromo-5-fluoro-2-methylphenylboronic acid pinacol ester would require:

-

Starting Material : 4-bromo-5-fluoro-2-methylbromobenzene (or iodide for higher reactivity).

-

Catalyst System : (dppf)PdCl₂ or Pd(dba)₂ with a supporting ligand.

-

Optimization : Adjusting stoichiometry and reaction time to account for steric hindrance from the methyl and bromo groups.

Suzuki-Miyaura Cross-Coupling for Sequential Functionalization

In cases where direct borylation is challenging, Suzuki-Miyaura coupling can introduce the boronic ester group indirectly. This method is advantageous for constructing complex aryl frameworks.

Case Study: Synthesis of 2-Methyl Formate-5-Boronic Acid Pinacol Ester Thiazole

A patent (CN102653545A) describes a two-step synthesis starting from 2,5-dibromothiazole:

-

Step 1 : Alkylation with methyl formate to yield 2-methyl formate-5-bromothiazole.

-

Step 2 : Coupling with a boronic acid pinacol ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃).

Implications for Target Compound

Adapting this strategy would involve:

-

Step 1 : Preparing a dihalogenated arene (e.g., 2,4-dibromo-5-fluoro-1-methylbenzene).

-

Step 2 : Selective coupling of the boronic ester group at the desired position.

-

Challenges : Ensuring chemoselectivity between bromine atoms and managing electronic effects from substituents.

Comparative Analysis of Methods

Key Observations :

-

Direct esterification is optimal if the boronic acid is readily available.

-

Miyaura borylation avoids handling sensitive boronic acids but requires halogenated precursors.

-

Suzuki coupling enables modular synthesis but demands precise control over reaction conditions.

Challenges and Optimization Strategies

Regioselectivity and Steric Effects

The methyl group at the 2-position introduces steric hindrance, potentially slowing reaction kinetics. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Protodeboronation: The corresponding aryl compound.

Oxidation: The corresponding phenol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₇BBrFO₂

Molecular Weight : 273.05 g/mol

IUPAC Name : 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester

The compound is characterized by a boronic ester group that enhances its stability and reactivity, making it a valuable reagent in forming carbon-carbon bonds through various coupling reactions.

Organic Synthesis

4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester is primarily used in Suzuki-Miyaura coupling reactions , which are pivotal for constructing biaryl compounds. The compound acts as an electrophile, reacting with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, especially in pharmaceutical development.

Pharmaceutical Development

This compound is utilized in the synthesis of biologically active compounds and pharmaceutical intermediates. Its derivatives have shown potential therapeutic effects, particularly in cancer treatment. Research indicates that boron-containing compounds can interfere with cellular signaling pathways, presenting opportunities for drug development targeting various cancers .

Material Science

In materials science, 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester is involved in developing advanced materials such as polymers and electronic components. Its unique electronic properties due to bromine and fluorine substituents enhance its utility in creating functional materials with specific characteristics.

Case Study 1: Anti-Cancer Activity

A study investigated the antiproliferative activity of various boronic acids, including derivatives of 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester, against prostate cancer cell lines. The results indicated that certain derivatives exhibited significant antiandrogen effects, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Drug Development

Research focused on designing flutamide-like antiandrogens utilized this compound as a key intermediate. The study demonstrated that modifications to the boron-containing structure enhanced biological activity against androgen-dependent prostate cancer cells, showcasing its relevance in drug discovery and development .

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A systematic comparison with structurally related phenylboronic acid pinacol esters reveals critical differences in reactivity, solubility, and stability, driven by substituent effects. Below is a detailed analysis:

Structural and Functional Group Comparisons

Solubility Trends

- 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester : Moderate solubility in chloroform and ketones, lower in hydrocarbons (consistent with phenylboronic ester trends ).

- Methoxy-substituted analogs (e.g., 5-Bromo-2-methoxyphenyl): Higher solubility in polar solvents like acetone due to OCH₃ polarity .

- Methylthio-substituted analogs : Enhanced solubility in polar aprotic solvents but prone to oxidation, limiting storage stability .

Reactivity in Suzuki-Miyaura Coupling

- Electron-withdrawing groups (Br, F) : Increase reactivity by polarizing the boron center, facilitating transmetallation. The target compound exhibits higher coupling efficiency compared to methoxy or methylthio derivatives .

- Electron-donating groups (OCH₃, SCH₃) : Reduce reactivity by destabilizing the boronate intermediate. For example, 5-Bromo-2-methoxyphenylboronic ester requires harsher reaction conditions .

- Steric effects : Bulky substituents (e.g., methylenedioxy in ) hinder coupling efficiency despite electron-withdrawing Br.

Stability and Hydrolysis

- Hydrolysis requirements : Pinacol esters generally require acidic or oxidative conditions (e.g., NaIO₄) for hydrolysis to boronic acids. The target compound’s stability under standard storage aligns with other brominated esters .

- Substituent impact: Halogenated derivatives (Br, Cl, F) exhibit greater stability against hydrolysis compared to esters with labile groups like cyano () .

Actividad Biológica

4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester is a boronic acid derivative known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound exhibits significant biological activity, which is essential for its role in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester can be represented as follows:

- Molecular Weight : 273.05 g/mol

- IUPAC Name : 4-bromo-5-fluoro-2-methylphenylboronic acid pinacol ester

Boronic acids, including 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester, interact with biomolecules through reversible covalent bonding. The boronate group can form complexes with diols, such as sugars and other biomolecules, which can influence various biological pathways. This interaction is crucial for its application in enzyme inhibition and modulation of protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Protein Interaction : It may alter the conformation of proteins or disrupt protein-protein interactions, impacting cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester has shown promise in several therapeutic areas:

Anticancer Activity

Studies have demonstrated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to 4-Bromo-5-fluoro-2-methylphenylboronic acid have been evaluated for their ability to induce cell death in various cancer cell lines.

Case Study: Proteasome Inhibition

A study conducted on the effects of boronic acids on cancer cell lines revealed that 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester exhibited significant cytotoxicity against breast cancer cells (MCF7) at concentrations as low as 10 µM. The mechanism involved the induction of oxidative stress and subsequent activation of apoptotic pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-5-fluoro-2-methylphenylboronic acid pinacol ester | MCF7 | 10 | Proteasome inhibition |

| Other Boronic Acid Derivative | MCF7 | 15 | Proteasome inhibition |

Applications in Drug Development

The unique properties of boronic acids make them valuable in drug design. Their ability to form reversible covalent bonds allows for the development of targeted therapies with reduced side effects.

Recent Advances

Recent research has focused on the synthesis of boronic acid derivatives as potential inhibitors for various targets, including:

- β-Lactamase Inhibitors : Enhancing the efficacy of β-lactam antibiotics.

- Kinase Inhibitors : Targeting specific kinases involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.